5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, also known as MBMD, is a synthetic compound . It has a molecular weight of 288.22 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19Cl2N3 . The InChI code is 1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Neuropeptide Y Y1 Receptor Antagonists for Antiobesity
Benzimidazoles, structurally related to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride, have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are aimed at developing antiobesity drugs. The research demonstrates the significance of the piperidinylalkyl group's spatial arrangement for affinity towards the Y1 receptor, indicating the potential of benzimidazole derivatives in targeting obesity through NPY Y1 receptor antagonism (Zarrinmayeh et al., 1998).
Antimicrobial Activities
A study on 2-piperidin-4-yl-benzimidazoles has shown these compounds to possess broad-spectrum antibacterial activities. They demonstrate low micromolar minimal inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria of clinical importance, especially enterococci. This research underlines the potential of such benzimidazole derivatives as new classes of antibacterial agents, suggesting possible antimicrobial applications for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride derivatives (He et al., 2003).
EGFR Inhibitors in Anti-Cancer Research
The molecular docking and density functional theory (DFT) studies on benzimidazole derivatives bearing a piperidine moiety have revealed their potential as EGFR inhibitors, showing a mechanism behind their anti-cancer properties. This indicates the possibility of employing such compounds in cancer therapy, particularly in targeting EGFR for anticancer activity (Karayel, 2021).
Histone Deacetylase Inhibitors for Cancer Treatment
Compounds bearing the N1-piperidine moiety among benzimidazole and imidazole inhibitors have shown potent inhibitory activity against human histone deacetylases (HDACs), which play a significant role in cancer progression. These findings suggest the therapeutic potential of benzimidazole derivatives in cancer treatment through HDAC inhibition, providing a foundation for further exploration of similar compounds in oncology (Bressi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISGPIVOXBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.